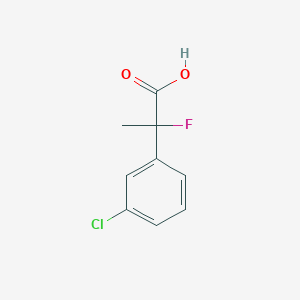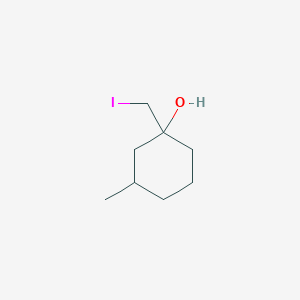
Methyl 2-(3,4,5-trifluorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,4,5-trifluorophenyl)propanoate: is an organic compound with the molecular formula C10H9F3O2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 3, 4, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-(3,4,5-trifluorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(3,4,5-trifluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(3,4,5-trifluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-(3,4,5-trifluorophenyl)propanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 2-(3,4,5-trifluorophenyl)propanol, using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 2-(3,4,5-trifluorophenyl)propanoic acid.
Reduction: 2-(3,4,5-trifluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(3,4,5-trifluorophenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl groups impart unique electronic properties, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated organic molecules on biological systems. Its derivatives may exhibit interesting bioactivity, which can be explored for potential therapeutic applications.
Medicine: The compound’s derivatives are investigated for their potential as drug candidates. The presence of trifluoromethyl groups can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism by which methyl 2-(3,4,5-trifluorophenyl)propanoate exerts its effects depends on its specific application. In general, the trifluoromethyl groups can influence the compound’s reactivity and interaction with molecular targets. For example, in pharmaceutical applications, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
- Methyl 3-(2,4,5-trifluorophenyl)propanoate
- Methyl 2-(2,4,5-trifluorophenyl)propanoate
- Methyl 2-(3,4-difluorophenyl)propanoate
Comparison: Methyl 2-(3,4,5-trifluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence the compound’s electronic properties and reactivity compared to its analogs. The trifluoromethyl groups at the 3, 4, and 5 positions provide a distinct steric and electronic environment, which can affect the compound’s behavior in chemical reactions and its interactions with biological targets.
Propriétés
Formule moléculaire |
C10H9F3O2 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
methyl 2-(3,4,5-trifluorophenyl)propanoate |
InChI |
InChI=1S/C10H9F3O2/c1-5(10(14)15-2)6-3-7(11)9(13)8(12)4-6/h3-5H,1-2H3 |
Clé InChI |
CQGHKRAQVYLGFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C(=C1)F)F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




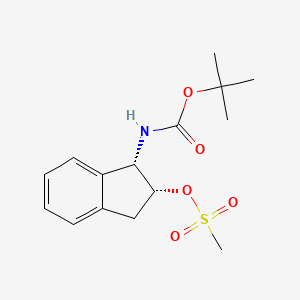
![4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)
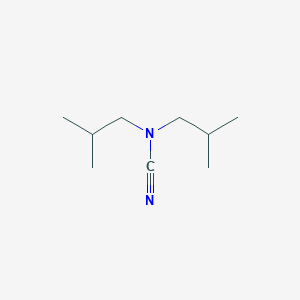


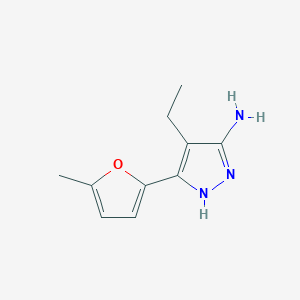
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)
